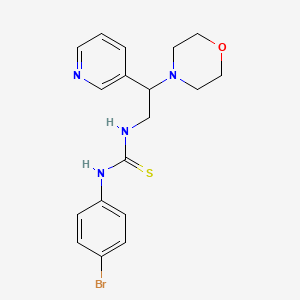

1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential therapeutic uses in various diseases. BPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in scientific research, making it a topic of interest for further investigation.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential and Chemical Synthesis

Pharmacologically Active Derivatives : A study by Chapman et al. (1971) explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including the synthesis of thiourea derivatives. These compounds have potential in pharmacological research due to their chemical properties and interactions (Chapman, Clarke, Gore, & Sharma, 1971).

Crystal Structural Analysis : Hassan et al. (2011) synthesized a novel cinnamoyl thiourea derivative of 2-morpholino ethylamine and analyzed its structure through spectroscopic techniques and X-ray diffraction. This research contributes to the understanding of the molecular structure of such compounds (Hassan, Yamin, Daud, & Kassim, 2011).

Antimicrobial and Antiurease Activities : Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. These studies are significant in exploring the potential therapeutic uses of such compounds (Bektaş, Ceylan, Demirbas, Alpay-Karaoglu, & Sökmen, 2012).

Synthesis of Linezolid-Like Molecules : A study by Başoğlu et al. (2012) on the synthesis of linezolid-like molecules, including morpholine derivatives, provides insights into the chemical synthesis processes and potential antimicrobial applications of these compounds (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Synthesis and Rearrangements in Organic Chemistry

Thiazoline Imine Series : Murav'eva et al. (1967) researched the synthesis and rearrangements in the thiazoline imine series, contributing to the broader understanding of the chemical properties and synthesis techniques of thiourea derivatives (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).

Microwave Assisted Synthesis : Youssef and Amin (2012) explored the microwave-assisted synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. This study highlights the use of modern synthesis techniques in creating thiourea derivatives (Youssef & Amin, 2012).

Antibacterial Evaluation : Bedi, Mahajan, and Kapoor (2003) synthesized novel 1,3-diazabuta-1,3-dienes compounds with morpholine derivatives, screening them for antibacterial activity. This research adds to the understanding of the antibacterial properties of such compounds (Bedi, Mahajan, & Kapoor, 2003).

Analgesic and Antiparkinsonian Activities : A study by Amr, Maigali, and Abdulla (2008) on the synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine investigated their potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLHEFINWMGZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)

![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)